N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride” is an organic compound with the molecular formula C21H26ClN3O3S2 . It is a derivative of benzo[d]thiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves the regioselective C2–H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts . These phosphonium salts can react with a wide range of O- and N-centered nucleophiles to give the corresponding ethers, amines, and C–N biaryls .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The molecule also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other benzo[d]thiazole derivatives. For instance, benzo[d]thiazoles can undergo regioselective C2–H functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts . These salts can then react with various nucleophiles to form ethers, amines, and C–N biaryls .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 468.0 g/mol . The compound has one hydrogen bond donor and six hydrogen bond acceptors . It also has a rotatable bond count of six .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Studies have focused on the synthesis of various heterocyclic compounds, showcasing the versatility of pyrazole, pyridazine, and thiazole derivatives in chemical synthesis. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the ANRORC rearrangement, leading to the formation of complex structures, which were confirmed by X-ray analysis (Ledenyova et al., 2018). This highlights the potential for creating novel compounds with specific functional groups for targeted research applications.
Antimicrobial and Anticancer Activities
- Several papers report on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines and similar compounds for their antimicrobial and anticancer activities. For example, the derived 4-N-[2-(dimethylamino)ethyl]carboxamides were tested for growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxic effects (Deady et al., 2003). This suggests that compounds with similar structural features could be explored for their therapeutic potentials.
Material and Corrosion Science
- In the context of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. The study found that these compounds offered higher inhibition efficiencies, indicating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Biological Activity and Drug Design
- The exploration of thiazole and pyrazole derivatives based on specific moieties for antimicrobial activities has been significant. Compounds synthesized from related chemical frameworks have shown promising activities against various microbial strains, highlighting the potential for developing new antimicrobial agents (Gouda et al., 2010).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential bioactive properties. Given the wide use of benzo[d]thiazole derivatives in medicinal chemistry , this compound could be a valuable building block for the development of new drugs.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS.ClH/c1-11-9-14(20-22(11)4)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHIHPPDVSCEGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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